molecular formula C17H20N4OS2 B4555511 N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide

N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide

Cat. No.: B4555511
M. Wt: 360.5 g/mol
InChI Key: CIMFGAHZSSGTDU-UHFFFAOYSA-N
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Description

N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C17H20N4OS2 and its molecular weight is 360.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide is 360.10785362 g/mol and the complexity rating of the compound is 508. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Insecticidal Agents

The synthesis of various heterocycles from precursors related to the compound has been shown to produce potential insecticidal agents against pests like Spodoptera littoralis. These synthesized compounds involve different heterocyclic frameworks demonstrating significant insecticidal properties, underscoring the compound's utility in agricultural chemistry and pest management strategies (Fadda et al., 2017).

Analgesic Activity

Derivatives of this compound have been synthesized and investigated for their analgesic activities. Studies have shown that certain acetamide derivatives offer significant analgesic effects in various models, highlighting their potential in pain management and pharmaceutical development (Kaplancıklı et al., 2012).

Antioxidant Activity

Benzothiazole derivatives, including compounds structurally related to the one , have demonstrated antioxidant activity. These compounds have shown potential in mitigating oxidative stress, which is a contributing factor in various diseases, including hepatotoxicity induced by substances like acetaminophen. Such activities make them candidates for further research in the context of oxidative stress-related disease management (Cabrera-Pérez et al., 2016).

Antitumor Activity

The synthesis of novel heterocyclic compounds derived from this compound has been explored for antitumor activities. Various studies have demonstrated that synthesized derivatives possess significant antiproliferative effects against different cancer cell lines. This highlights the compound's potential as a scaffold for developing new anticancer agents, contributing to cancer therapy research (Shams et al., 2010).

Properties

IUPAC Name

N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(1-methylimidazol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4OS2/c1-3-11-4-5-12-13(9-18)16(24-14(12)8-11)20-15(22)10-23-17-19-6-7-21(17)2/h6-7,11H,3-5,8,10H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIMFGAHZSSGTDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2=C(C1)SC(=C2C#N)NC(=O)CSC3=NC=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide
Reactant of Route 3
Reactant of Route 3
N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide
Reactant of Route 4
Reactant of Route 4
N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide
Reactant of Route 5
N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide
Reactant of Route 6
N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide

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